3-bromo-1-methyl-1H-indazole CAS number
3-bromo-1-methyl-1H-indazole CAS number
An In-Depth Technical Guide to 3-bromo-1-methyl-1H-indazole (CAS: 326474-67-3): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
3-bromo-1-methyl-1H-indazole is a halogenated heterocyclic compound that has emerged as a critical building block for medicinal chemists and drug development professionals. Its structural architecture, featuring a stable indazole core, a methyl group at the N1 position, and a reactive bromine atom at the C3 position, makes it an exceptionally versatile synthon. The N1-methylation prevents tautomerization and provides a consistent structural element, while the C3-bromo substituent serves as a key functional handle for a wide array of cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, validated synthesis protocols with mechanistic insights, its strategic application in the synthesis of pharmacologically active molecules, and essential safety and handling information. The Chemical Abstracts Service (CAS) registry number for this compound is 326474-67-3.[1][2][3]
Part 1: Physicochemical and Spectroscopic Profile
The unique characteristics of 3-bromo-1-methyl-1H-indazole are rooted in its molecular structure. Understanding these properties is fundamental to its effective use in synthesis and research.
Key Properties
A summary of the essential physicochemical data is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 326474-67-3 | [1][3][4] |
| Molecular Formula | C₈H₇BrN₂ | [1][3][5] |
| Molecular Weight | 211.06 g/mol | [3][5] |
| Physical Form | Solid | [3] |
| Melting Point | 35-40 °C | [3] |
| SMILES | Cn1nc(Br)c2ccccc12 | [3][5] |
| InChI Key | NRDWKILCVWZZDP-UHFFFAOYSA-N | [3] |
| pKa (Predicted) | -0.36 ± 0.50 | [1] |
| Purity (Typical) | ≥97% | [3] |
Structural & Spectroscopic Analysis
The structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The methyl group on the N1 nitrogen atom fixes the tautomeric form, which is crucial for predictable reactivity and biological interactions. The bromine atom at the 3-position significantly influences the electron distribution of the ring system and serves as the primary site for synthetic modification.
While comprehensive, publicly available spectroscopic data such as ¹H NMR and ¹³C NMR spectra are often found on supplier websites, detailed analyses from peer-reviewed literature are essential for unambiguous characterization.[2] Predicted mass spectrometry data indicates a monoisotopic mass of 209.97926 Da.[5]
Part 2: Synthesis and Mechanistic Rationale
The synthesis of 3-bromo-1-methyl-1H-indazole can be approached via two primary logical pathways: the bromination of 1-methyl-1H-indazole or the methylation of 3-bromo-1H-indazole. The choice of route often depends on the availability and cost of starting materials, as well as desired regioselectivity.
Workflow: Synthesis via N-Methylation of 3-bromo-1H-indazole
A common and reliable method involves the N-methylation of commercially available 3-bromo-1H-indazole. This pathway offers excellent control over the final product, as the C3-bromine is already in place.
Caption: Synthetic workflow for 3-bromo-1-methyl-1H-indazole via N-methylation.
Experimental Protocol: N-Methylation of 3-bromo-1H-indazole
This protocol is a representative synthesis adapted from established chemical principles for N-alkylation of indazoles.[6]
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Preparation : To a stirred solution of 3-bromo-1H-indazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base (1.1 eq), such as potassium hydroxide or sodium hydride, at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Causality : The use of a strong base is necessary to deprotonate the relatively acidic N-H proton of the indazole ring (pKa ≈ 14), forming the corresponding anion. DMF is an excellent solvent as it is polar enough to dissolve the reagents but is aprotic, preventing it from interfering with the nucleophilic anion. The reaction is cooled to control the exothermic deprotonation step.
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-
Reaction : After stirring for approximately 15-30 minutes to ensure complete anion formation, add a methylating agent (1.1 eq), such as dimethyl sulfate or methyl iodide, dropwise while maintaining the temperature at 0 °C.
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Causality : Dimethyl sulfate and methyl iodide are potent electrophiles, making them ideal for the Sₙ2 reaction with the indazole anion. The nucleophilic nitrogen of the anion attacks the methyl group, displacing the sulfate or iodide leaving group. Adding the agent dropwise prevents a rapid exotherm.
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-
Monitoring : Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup : Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
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Causality : The aqueous workup removes inorganic salts (e.g., potassium iodide) and any remaining DMF. Multiple extractions ensure efficient recovery of the organic-soluble product.
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-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3-bromo-1-methyl-1H-indazole.
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Trustworthiness : This multi-step purification process is self-validating. Washing with brine removes residual water, drying with sodium sulfate eliminates all traces of moisture, and column chromatography separates the desired N1-methylated product from any potential N2-isomer and other impurities, ensuring high purity of the final compound.
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Part 3: Applications in Medicinal Chemistry & Drug Development
The indazole moiety is considered a "privileged scaffold" in medicinal chemistry.[7] It is a bioisostere of the naturally occurring indole ring and is found in numerous approved drugs, including the anti-cancer agent Axitinib and the antiemetic Granisetron.[7] The specific structure of 3-bromo-1-methyl-1H-indazole makes it a powerful intermediate for creating libraries of novel drug candidates.
The Role of the C3-Bromo Substituent
The bromine atom at the 3-position is the key to this compound's utility. It serves as a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.
Caption: Use of 3-bromo-1-methyl-1H-indazole in library synthesis.
By employing reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, researchers can rapidly append a wide variety of functional groups and molecular fragments to the indazole core. This strategy is central to structure-activity relationship (SAR) studies, where modifications are systematically made to a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The indazole scaffold itself often serves as a key hydrogen bond donor or acceptor, anchoring the molecule within the active site of a biological target like a protein kinase.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-bromo-1-methyl-1H-indazole is essential for ensuring safety. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, general precautions for related bromo-indazoles can provide guidance.[8][9]
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound.[9]
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Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[10]
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Fire Safety : In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[8] The compound may emit hazardous decomposition products like carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[8]
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Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]
Conclusion
3-bromo-1-methyl-1H-indazole is more than just a chemical reagent; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and the synthetic versatility afforded by the C3-bromo group make it an invaluable building block for the synthesis of novel therapeutics. This guide provides the foundational knowledge required for researchers and scientists to effectively and safely leverage the potential of this important heterocyclic intermediate in their drug discovery programs.
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